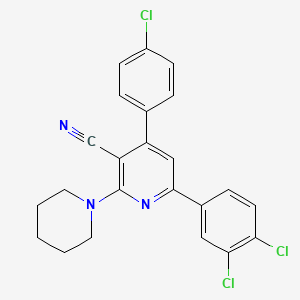![molecular formula C20H19N3O3 B2885914 2-(1-methyl-1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide CAS No. 2034374-29-1](/img/structure/B2885914.png)
2-(1-methyl-1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methyl-1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide is a complex organic compound that features both indole and furo[2,3-c]pyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Indole Derivative: Starting with 1-methylindole, the 3-position can be functionalized using electrophilic substitution reactions.
Synthesis of the Furo[2,3-c]pyridine Moiety: This can be synthesized through a series of cyclization reactions starting from appropriate pyridine derivatives.
Coupling Reaction: The indole and furo[2,3-c]pyridine derivatives are then coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation (e.g., using coupling reagents like EDCI or DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the furo[2,3-c]pyridine moiety, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and furo[2,3-c]pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate).
Reduction: Reagents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: Conditions may include the use of halogenating agents (e.g., NBS for bromination) or nucleophiles (e.g., amines for amination).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety might yield indole N-oxide, while reduction of the furo[2,3-c]pyridine carbonyl group could produce a hydroxyl derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 2-(1-methyl-1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide could be explored for its therapeutic potential. Its ability to interact with biological targets might make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system.
Mecanismo De Acción
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole moiety is known to interact with various protein targets, while the furo[2,3-c]pyridine moiety could enhance binding affinity or specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-methyl-1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide
- 1-methyl-1H-indole-2,3-dicarboxylic acid
- 7-benzyloxy-1H-indole-3-carbaldehyde
Uniqueness
Compared to similar compounds, this compound is unique due to its combination of indole and furo[2,3-c]pyridine moieties. This dual functionality can provide a broader range of chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
2-(1-methylindol-3-yl)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-22-13-15(16-4-2-3-5-17(16)22)12-18(24)21-8-10-23-9-6-14-7-11-26-19(14)20(23)25/h2-7,9,11,13H,8,10,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPIQEIOHKJMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
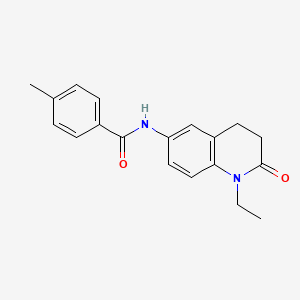
![3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2'-oxirane]](/img/structure/B2885832.png)
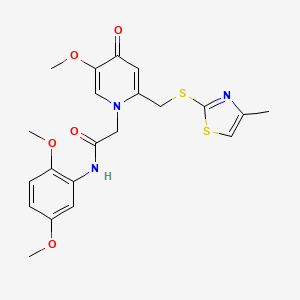
![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B2885835.png)
![N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide](/img/structure/B2885837.png)
![1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B2885841.png)
![3-(4-bromophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2885842.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-fluorobenzenesulfonamide](/img/structure/B2885843.png)
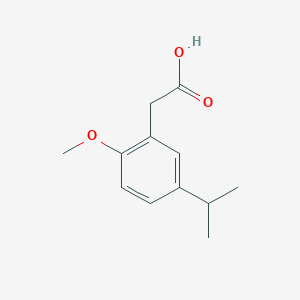
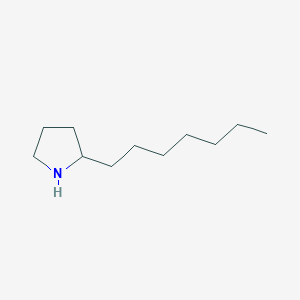
![ethyl 6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2885851.png)
![8-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2885852.png)
![3-(3,4-dichlorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2885853.png)
